Ammonium acetate-D3

Overview

Description

Ammonium acetate-D3 is a variant of ammonium acetate where the hydrogen atoms in the acetate component are replaced with deuterium . It has a linear formula of CD3CO2NH4 . It is often used in biological buffers .

Synthesis Analysis

Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid, a process known as acid-base neutralization . This exothermic reaction leads to the formation of ammonium acetate and water .Molecular Structure Analysis

The molecular weight of Ammonium acetate-D3 is 80.10 . The InChI key for Ammonium acetate-D3 is USFZMSVCRYTOJT-NIIDSAIPSA-N .Chemical Reactions Analysis

Ammonia has been shown to induce autophagy through the G protein-coupled receptor DRD3 (Dopamine receptor D3) . At the same time, ammonia induces DRD3 degradation, which involves PIK3C3/VPS34-dependent pathways .Physical And Chemical Properties Analysis

Ammonium acetate-D3 has a molecular weight of 80.10 . It is a solid at room temperature . More detailed physical and chemical properties may be found in the safety data sheet .Scientific Research Applications

Environmental Science: Ammonium Adsorption and Desorption

Ammonium acetate-D3 is utilized in environmental science for the adsorption and desorption of ammonium from wastewater. Modified synthetic zeolites, such as sodium-acetate-modified synthetic zeolite (MSZ), have been developed to absorb ammonium efficiently. This process is crucial for remediating ammonium pollution and recycling ammonium resources, which can subsequently be used as soil amendments to enhance plant growth .

Analytical Chemistry: Mass Spectrometry

In analytical chemistry, Ammonium acetate-D3 serves as a buffer in mass spectrometry. Due to its volatility at low pressures, it replaces cell buffers containing non-volatile salts, thus facilitating the preparation of samples for analysis. This property is particularly beneficial for High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD)-based detection .

Biochemistry: DNA Extraction

The compound plays a significant role in biochemistry, particularly in DNA extraction methods. It has been shown to facilitate the isolation of high-molecular native DNA from organisms with robust cell walls, such as bacteria and yeasts. The presence of ammonium acetate-D3 in the extraction medium can improve the yield and quality of the extracted DNA .

Pharmaceutical Research: Drug Formulation

In pharmaceutical research, Ammonium acetate-D3 is used as an acidity regulator in medicinal products. Its buffering capacity is essential for maintaining the stability and efficacy of various drugs. It is also employed in the development of chromatographic methods to determine multivitamins and other compounds in pharmaceutical formulations .

Materials Science: Activated Carbon Modification

Ammonium acetate-D3 is applied in materials science to modify the physicochemical properties of activated carbons derived from agricultural by-products like coconut and palm kernel shells. These modifications can enhance the carbon’s adsorptive capacity, making it more efficient for pollution control applications .

Agriculture: Fertilization and Solvent Production

In agriculture, Ammonium acetate-D3 is used as a nitrogen source for plants. It has also been found to enhance solvent production by Clostridium acetobutylicum when using cassava as a fermentation medium, which is beneficial for producing biofuels like acetone, butanol, and ethanol .

Mechanism of Action

Target of Action

Ammonium acetate-D3, with the chemical formula CD3CO2NH4, is a derivative of ammonium acetate It’s known that ammonium acetate, the parent compound, is often used as a buffer solution in various biochemical reactions .

Mode of Action

Ammonium acetate, the parent compound, is known to act as a buffer in biochemical reactions . As a buffer, it helps maintain a stable pH environment, which is crucial for many biochemical reactions.

Biochemical Pathways

In environments with high ammonia levels, the dominant pathway shifts from syntrophic acetate oxidation coupled with hydrogenotrophic methanogenesis to aceticlastic methanogenesis .

Pharmacokinetics

The parent compound, ammonium acetate, is known to be soluble in water, alcohol, and liquid ammonia , which suggests it could be readily absorbed and distributed in the body.

Result of Action

The parent compound, ammonium acetate, is known to be used in the preparation of samples for mass spectrometry . This suggests that ammonium acetate-D3 could potentially have similar applications.

Action Environment

The action of ammonium acetate-D3 can be influenced by environmental factors such as temperature and pH. For instance, the parent compound, ammonium acetate, has a melting point of 110-112 °C . This suggests that the stability and efficacy of ammonium acetate-D3 could also be influenced by similar environmental conditions.

Safety and Hazards

properties

IUPAC Name |

azanium;2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679843 | |

| Record name | Ammonium (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium acetate-D3 | |

CAS RN |

20515-38-2 | |

| Record name | Ammonium (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

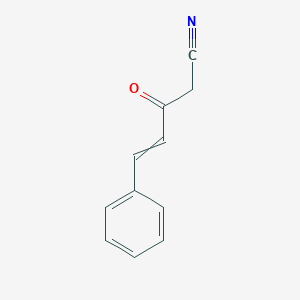

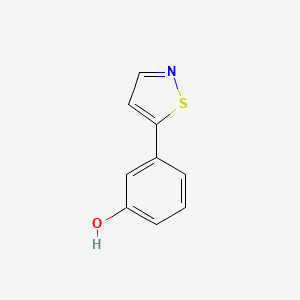

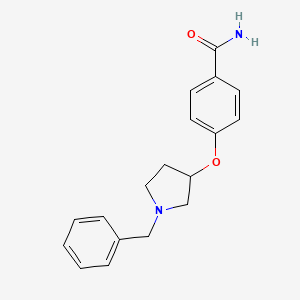

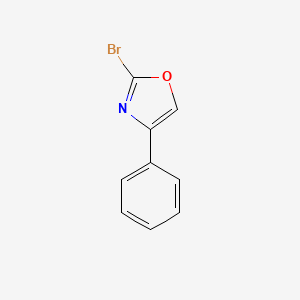

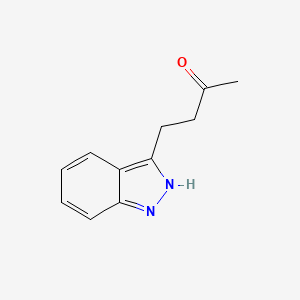

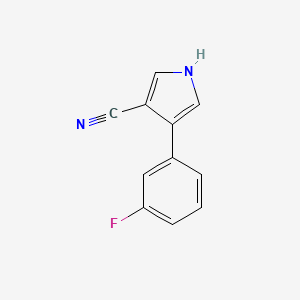

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-Trimethyl-2-(2-{2-(phenylsulfanyl)-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium chloride](/img/structure/B1504681.png)

![2-[({[(Butan-2-ylidene)amino]oxy}carbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B1504693.png)

![5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid](/img/structure/B1504697.png)

![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)